molecular formula C16H15NO B2419677 1-Benzylindoline-5-carbaldehyde CAS No. 63263-84-3

1-Benzylindoline-5-carbaldehyde

Cat. No.: B2419677
CAS No.: 63263-84-3
M. Wt: 237.302
InChI Key: FMKZOIZMBARGMS-UHFFFAOYSA-N
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Description

1-Benzylindoline-5-carbaldehyde (CAS 63263-84-3) is a dihydroindole derivative that serves as a versatile synthetic intermediate in organic chemistry and drug discovery. Its molecular structure features a benzyl group on the nitrogen atom and a reactive formyl group at the 5-position of the aromatic ring, making it a valuable scaffold for constructing more complex molecules . The aldehyde functional group is a key handle for further derivatization, readily undergoing reactions such as oxidation, reduction, and condensation with amines to form imines, which allows for the diversification of its core structure . This compound is a privileged building block in medicinal chemistry research. The indoline scaffold is known to interact with various biological targets, and derivatives have been investigated for a range of activities, including as anti-proliferative agents . Furthermore, related 1-benzyl-indole hybrid molecules have been extensively studied and identified as potent inhibitors of enzymes like tyrosinase, highlighting the therapeutic potential of this chemical class . A common synthetic route to this compound involves the direct N-alkylation of indoline-5-carbaldehyde with benzyl chloride in the presence of a base like potassium carbonate . An alternative two-step method proceeds via the selective hydrogenation of 1-benzylindole-5-carbaldehyde . Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-2,3-dihydroindole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c18-12-14-6-7-16-15(10-14)8-9-17(16)11-13-4-2-1-3-5-13/h1-7,10,12H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKZOIZMBARGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)C=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001332208
Record name 1-benzyl-2,3-dihydroindole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669152
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

63263-84-3
Record name 1-benzyl-2,3-dihydroindole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Benzylindoline 5 Carbaldehyde

De Novo Synthetic Pathways to the Indoline (B122111) Core

The foundational step in many syntheses of 1-benzylindoline-5-carbaldehyde is the construction of the indoline nucleus itself. These de novo approaches offer flexibility in introducing substituents onto the heterocyclic ring system.

Strategic Assembly of Dihydroindole Systems

The formation of the indoline skeleton is a critical process, with several strategies available to organic chemists. A common approach involves the reduction of a corresponding indole (B1671886) derivative. For instance, 1-benzylindole-5-carbaldehyde can be selectively hydrogenated to the indoline. This method is advantageous as it often proceeds under mild conditions, preserving the aldehyde functionality.

Another innovative strategy for constructing the indoline core involves an inverse-electron demand Diels-Alder (IEDDA) reaction followed by a cheletropic extrusion and dehalogenation-aromatization sequence. nih.gov This powerful method allows for the de novo creation of the aromatic ring of the indoline system, offering a modular approach to differently functionalized indolines. nih.gov While this specific sequence has been demonstrated for the synthesis of dihydrobenzofurans and has been proposed for indolines, its direct application to this compound would require careful selection of starting materials to incorporate the necessary benzyl (B1604629) and formyl groups. nih.gov

Regioselective Introduction of the Formyl Moiety at the 5-Position

The introduction of the aldehyde group at the C5 position of the indoline ring is a crucial transformation that requires high regioselectivity. The Vilsmeier-Haack reaction is a classic and effective method for this purpose. This reaction, when applied to 1-benzylindoline (B1278262), directs the formylation primarily to the electron-rich 5-position of the aromatic ring. The reaction typically employs a mixture of phosphorus oxychloride and dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent, which then attacks the indoline ring.

Alternatively, direct C-H functionalization offers a more modern and atom-economical approach. While specific examples for the direct formylation of 1-benzylindoline at the 5-position are not extensively detailed in the provided results, related methodologies for the regioselective functionalization of indoles at various positions, including C4 and C5, have been developed. nih.govresearchgate.net These methods often rely on directing groups to achieve the desired regioselectivity. nih.govresearchgate.net For instance, a pivaloyl group at the C3 position of an indole has been used to direct arylation to the C4 and C5 positions. researchgate.net Such strategies could potentially be adapted for the direct formylation of an appropriately protected indoline precursor.

N-Alkylation and Benzylation Procedures

The introduction of the benzyl group onto the nitrogen atom of the indoline ring is a key step in the synthesis of the target molecule. This can be achieved either before or after the formylation step.

Optimization of Benzyl Group Incorporation

The direct N-benzylation of indoline-5-carbaldehyde is a straightforward and commonly employed method. This nucleophilic substitution reaction is typically carried out using benzyl chloride or benzyl bromide in the presence of a base such as potassium carbonate. The choice of solvent is also critical, with polar aprotic solvents like a mixture of acetonitrile (B52724) and DMF often used to facilitate the reaction. Optimization of reaction parameters such as temperature and reaction time is crucial to maximize the yield and minimize side reactions.

An alternative to direct alkylation with benzyl halides is the use of benzyl alcohols in a dehydrogenative coupling reaction. While this has been demonstrated for the C3-alkylation of indoles using manganese ferrite (B1171679) nanoparticles as a catalyst, its application to N-alkylation of indolines would represent a greener alternative to traditional methods. chalmers.se

Phase-Transfer Catalysis in N-Benzylation

Phase-transfer catalysis (PTC) presents a highly efficient and environmentally friendly method for N-alkylation reactions. acsgcipr.org This technique facilitates the reaction between a water-soluble nucleophile (the deprotonated indoline) and a water-insoluble electrophile (the benzyl halide) by using a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt. acsgcipr.orgphasetransfer.com PTC offers several advantages, including the use of milder reaction conditions, simpler work-up procedures, and the potential to use less hazardous solvents. acsgcipr.org The N-benzylation of adenine (B156593) has been successfully achieved using phase-transfer catalysis, suggesting its applicability to the N-benzylation of indoline derivatives. zendy.io The choice of the phase-transfer catalyst and the reaction conditions are critical for achieving high yields and selectivity. phasetransfer.com

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry is increasingly focused on the development of advanced catalytic methods to improve efficiency, selectivity, and sustainability. wiley-vch.de In the context of this compound synthesis, several catalytic strategies can be envisioned.

For the N-benzylation step, copper-catalyzed C-N coupling reactions of aliphatic halides with amines offer a mild and efficient alternative to traditional methods. organic-chemistry.org Similarly, ruthenium-catalyzed formylation of free (N-H) indoles using anilines as the carbonyl source presents a novel approach for introducing the aldehyde group. acs.org Although this has been demonstrated for C3-formylation, the development of catalysts for regioselective C5-formylation under mild conditions is an active area of research.

Furthermore, palladium-catalyzed oxidative coupling reactions have been shown to be effective for the arylation of indoles. acs.org While this is typically used for C-C bond formation, the principles could be adapted for the development of catalytic methods for both N-benzylation and C5-formylation. The use of carbocatalysis, employing oxidized activated carbon, has also emerged as a metal-free approach for cascade reactions leading to the synthesis of quinolines, highlighting the potential for developing novel catalytic systems for the synthesis of complex heterocyclic molecules like this compound. units.it

Transition Metal-Mediated Cyclization and Functionalization

Transition metals, particularly palladium, play a crucial role in the synthesis of the indoline scaffold and its derivatives. A key strategy for obtaining this compound involves the catalytic hydrogenation of its corresponding indole precursor.

A prominent method is the palladium-catalyzed hydrogenation of 1-benzylindole-5-carbaldehyde. This reaction selectively reduces the C2-C3 double bond of the indole ring to form the indoline structure while preserving the aldehyde and benzyl groups. A common catalyst for this transformation is 10% palladium on carbon (Pd/C). masterorganicchemistry.com The reaction is typically carried out under a hydrogen gas atmosphere at room temperature, with ethanol (B145695) often serving as the solvent. This approach is advantageous as it proceeds under mild conditions and offers good yields.

While direct synthesis of this compound using other transition metals like ruthenium and rhodium is not extensively documented, their application in the synthesis of substituted indolines is well-established, suggesting potential alternative pathways. Ruthenium-catalyzed C-H activation and annulation reactions, for instance, have been employed to construct the indoline core from various starting materials. rsc.orgmdpi.comnih.govacs.orgresearchgate.net Similarly, rhodium-catalyzed reactions, such as C-H alkylation and annulation, provide routes to functionalized indolines. rsc.orgacs.orgacs.orgnih.gov These broader methodologies could potentially be adapted for the synthesis of the target molecule.

Table 1: Transition Metal-Mediated Synthesis of this compound
Starting MaterialCatalystReagents & ConditionsProductYield
1-Benzylindole-5-carbaldehyde10% Pd/CH₂ (1 atm), Ethanol, Room TemperatureThis compound75%

Metal-Free Synthetic Strategies

Metal-free approaches provide an alternative and often more cost-effective and environmentally benign route to this compound. These methods typically involve the sequential construction of the molecule, either by N-benzylation of a pre-formed indoline-5-carbaldehyde or by formylation of 1-benzylindoline.

A direct and efficient metal-free synthesis involves the N-benzylation of indoline-5-carbaldehyde. This nucleophilic substitution reaction is typically carried out by treating indoline-5-carbaldehyde with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base. Anhydrous potassium carbonate is a commonly used base in a solvent system like acetonitrile and dimethylformamide (DMF). The reaction mixture is heated to reflux to drive the reaction to completion, affording this compound in good yield.

Another plausible metal-free route is the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic compounds. chemistrysteps.comorganic-chemistry.orgwikipedia.orgnih.govyoutube.com In this approach, 1-benzylindoline would be treated with a Vilsmeier reagent, which is typically generated in situ from a formamide (B127407) derivative like DMF and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comorganic-chemistry.orgwikipedia.org The electron-donating nature of the nitrogen atom in the indoline ring directs the electrophilic formylating agent to the para-position (C5) of the benzene (B151609) ring. Subsequent hydrolysis of the intermediate iminium salt yields the desired aldehyde. This method is widely used for the formylation of indoles and other electron-rich heterocyclic systems. youtube.com

Reductive amination represents another potential metal-free pathway. This would involve the reaction of a suitable dicarbonyl compound with benzylamine, followed by an intramolecular cyclization and reduction sequence. While not specifically documented for this compound, reductive amination is a powerful tool for the synthesis of various amines and heterocyclic compounds. libretexts.org

Table 2: Metal-Free Synthetic Strategies for this compound
Starting MaterialReagents & ConditionsIntermediate/ProductYield
Indoline-5-carbaldehydeBenzyl chloride, K₂CO₃, Acetonitrile/DMF, RefluxThis compound78.8%
1-BenzylindolineDMF, POCl₃, then H₂OThis compoundNot reported

Chemical Transformations and Reactivity Profiling of 1 Benzylindoline 5 Carbaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde functional group in 1-benzylindoline-5-carbaldehyde is a versatile handle for various chemical modifications. Its electrophilic carbon atom readily participates in nucleophilic addition and condensation reactions, while the entire group can undergo both reduction and oxidation to yield corresponding alcohols and carboxylic acids, respectively.

Condensation Reactions with Nitrogen and Oxygen Nucleophiles

Condensation reactions are a cornerstone of organic synthesis, allowing for the formation of new carbon-nitrogen and carbon-carbon bonds. In the context of this compound, these reactions are pivotal for introducing structural diversity and creating more complex molecular architectures.

The reaction of this compound with primary amines or hydrazines leads to the formation of imines (Schiff bases) and hydrazones, respectively. These reactions typically proceed via nucleophilic addition to the aldehyde carbonyl, followed by the elimination of a water molecule. For instance, condensation with substituted hydrazines can yield products like 1-benzyl-1H-indole-3-carbaldehyde (4-chloro-1-phthalazinyl)hydrazone. sigmaaldrich.comsigmaaldrich.com This type of transformation is valuable for creating compounds with extended conjugation and potential biological activity. researchgate.net The general mechanism involves the initial formation of a hemiaminal intermediate, which then dehydrates to form the C=N double bond.

A catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines has been achieved through a sequential imine condensation–isoaromatization pathway, highlighting the utility of imine formation in constructing complex aniline (B41778) derivatives. beilstein-journals.org

Table 1: Examples of Imine and Hydrazone Formation Reactions

Reactant 1Reactant 2Product Type
This compoundPrimary AmineImine (Schiff Base)
This compoundHydrazine/Substituted HydrazineHydrazone

This table provides a generalized overview of potential reactions.

Aldol (B89426) and Knoevenagel condensations are powerful carbon-carbon bond-forming reactions that utilize the reactivity of the aldehyde group.

The Aldol condensation involves the reaction of an enolate with an aldehyde or ketone. masterorganicchemistry.com While the self-aldol condensation of this compound is possible, cross-aldol reactions with other carbonyl compounds are more common for creating specific products. masterorganicchemistry.com These reactions are typically base-catalyzed and may require heat to drive the dehydration of the initial aldol addition product to the final α,β-unsaturated carbonyl compound. masterorganicchemistry.com

The Knoevenagel condensation is a modification of the aldol condensation where the nucleophile is an active methylene (B1212753) compound, a compound with a CH₂ group flanked by two electron-withdrawing groups. wikipedia.orgsigmaaldrich.com This reaction is often catalyzed by a weak base, such as an amine. wikipedia.org The product is typically an α,β-unsaturated derivative. sigmaaldrich.com A notable variation is the Doebner modification, which uses pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it often leads to subsequent decarboxylation. wikipedia.orgorganic-chemistry.org

These condensation reactions have been employed in the synthesis of various heterocyclic and carbocyclic systems. For example, Knoevenagel condensation is a key step in the synthesis of various biologically active molecules. mdpi.com

Table 2: Comparison of Aldol and Knoevenagel Condensations

ReactionNucleophileCatalystTypical Product
Aldol CondensationEnolate of an aldehyde or ketoneBase or Acidβ-Hydroxy aldehyde/ketone or α,β-Unsaturated aldehyde/ketone
Knoevenagel CondensationActive methylene compoundWeak base (e.g., amine)α,β-Unsaturated dicarbonyl/cyano/nitro compound

Selective Reduction Methodologies

The selective reduction of the aldehyde group in this compound to a primary alcohol is a fundamental transformation that provides access to a different class of derivatives.

Achieving chemoselective reduction of the aldehyde in the presence of other reducible functional groups within a molecule is a common challenge in organic synthesis. For this compound, the primary goal is the reduction of the aldehyde to an alcohol without affecting the benzyl (B1604629) group or the indoline (B122111) ring system.

Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in alcoholic solvents are generally effective for this transformation under mild conditions. More potent reducing agents like lithium aluminum hydride (LiAlH₄) could also be used but might lead to over-reduction if not carefully controlled.

A related transformation is the selective hydrogenation of 1-benzylindole-5-carbaldehyde to yield the corresponding indoline derivative. This reaction, using a catalyst like 10% Pd/C under hydrogen gas, demonstrates the possibility of selectively reducing the indole (B1671886) ring while preserving the aldehyde group under mild conditions.

Oxidation Pathways to Carboxylic Acid Analogs

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 1-benzylindoline-5-carboxylic acid. This transformation introduces a new functional group with distinct chemical properties, opening up further avenues for derivatization, such as amide and ester formation.

Common oxidizing agents for this conversion include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid and acetone), and Tollens' reagent ([Ag(NH₃)₂]⁺). The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule. The oxidation of aldehydes to carboxylic acids is a well-established and high-yielding reaction in organic chemistry.

Carbon-Carbon Bond Forming Reactions

The aldehyde group of this compound is a key handle for constructing more complex molecular architectures through the formation of new carbon-carbon bonds. libretexts.org These reactions are fundamental in synthetic organic chemistry for elaborating the carbon skeleton of molecules.

Grignard and Organometallic Additions

The addition of organometallic reagents, such as Grignard reagents (R-MgX), to the aldehyde functionality of this compound provides a direct route to secondary alcohols. This reaction proceeds via nucleophilic attack of the carbanionic carbon of the organometallic species on the electrophilic carbonyl carbon.

For instance, the reaction of this compound with benzylmagnesium chloride would be expected to yield (1-benzylindolin-5-yl)(phenyl)methanol. However, it is important to note that unexpected rearrangements can sometimes occur during Grignard reactions. For example, studies with similar carbohydrate-based aldehydes have shown that benzylmagnesium halides can lead to rearranged o-tolyl products under certain conditions. beilstein-journals.org The specific conditions, such as the nature of the Grignard reagent and the reaction temperature, can influence the product distribution. beilstein-journals.org

A general representation of the Grignard reaction is depicted below:

Reaction Scheme:

Generated code
ReagentProductNotes
Methylmagnesium bromide1-(1-Benzylindolin-5-yl)ethanolStandard Grignard addition.
Phenylmagnesium bromide(1-Benzylindolin-5-yl)(phenyl)methanolFormation of a diarylmethanol derivative.
Benzylmagnesium chloride(1-Benzylindolin-5-yl)(phenyl)methanolPotential for rearrangement to o-tolyl derivatives. beilstein-journals.org
Wittig and Related Olefination Reactions

The Wittig reaction and its variants are powerful methods for converting aldehydes into alkenes. organic-chemistry.org This reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically generated in situ from a phosphonium (B103445) salt and a strong base. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to furnish the corresponding alkene and triphenylphosphine (B44618) oxide.

The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. organic-chemistry.org For this compound, reaction with various ylides can lead to a range of substituted vinylindolines. For example, reaction with (triphenylphosphoranylidene)acetonitrile (B108381) would yield 3-(1-benzylindolin-5-yl)acrylonitrile.

Reaction Scheme:

Generated code
Ylide (Ph₃P=CHR)Alkene ProductExpected Stereochemistry
Methylenetriphenylphosphorane1-Benzyl-5-vinylindolineN/A
Ethyl (triphenylphosphoranylidene)acetateEthyl 3-(1-benzylindolin-5-yl)acrylatePredominantly (E)-isomer
(Triphenylphosphoranylidene)acetonitrile3-(1-Benzylindolin-5-yl)acrylonitrilePredominantly (E)-isomer

Transformations of the Indoline Ring System

The indoline core of this compound is amenable to various transformations that can lead to the formation of indoles or more complex polycyclic systems.

Aromatization to 1-Benzyl-1H-indole-5-carbaldehyde

The indoline ring can be readily aromatized to the corresponding indole structure. A common method for this transformation is catalytic dehydrogenation using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen acceptor or under aerobic conditions. This process results in the formation of 1-benzyl-1H-indole-5-carbaldehyde, a valuable synthetic intermediate.

The oxidation of the indoline to an indole can also be achieved using various oxidizing agents. This transformation is significant as it converts the saturated heterocyclic system into a more electronically delocalized and aromatic one, which can exhibit different chemical and biological properties.

Reaction Conditions for Aromatization:

Reagent/CatalystSolventTemperatureProduct
10% Pd/C, H₂ (1 atm)Ethanol (B145695)Room Temperature1-Benzyl-1H-indole-5-carbaldehyde
MnO₂DichloromethaneReflux1-Benzyl-1H-indole-5-carbaldehyde
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)TolueneReflux1-Benzyl-1H-indole-5-carbaldehyde

Ring Expansion and Contraction Studies

While specific studies on the ring expansion and contraction of this compound are not extensively documented in the provided search results, the indoline and indole scaffolds can, in principle, undergo such transformations. Ring expansion of indoles to quinolines or benzazepines has been reported under various conditions. rsc.orgnih.gov For instance, the reaction of indoles with carbenes or carbenoids can lead to ring-expanded products. wikipedia.org

Conversely, ring contraction of larger heterocyclic systems to form indoline or indole derivatives is also a known synthetic strategy. ntu.ac.ukchemistrysteps.com These reactions often proceed through rearrangement mechanisms, such as the Favorskii rearrangement or Wolff rearrangement of α-haloketones or α-diazoketones, respectively. wikipedia.orgntu.ac.uk While not directly demonstrated for this compound, these general principles suggest potential pathways for its structural modification.

Intramolecular Cyclization Reactions Leading to Polycyclic Scaffolds

The strategic placement of functional groups on the this compound framework can enable intramolecular cyclization reactions to construct polycyclic systems. For example, if a suitable nucleophilic group were introduced onto the benzyl substituent, it could potentially react with the aldehyde or another electrophilic site on the indoline ring to form a new fused or bridged ring system.

Multicomponent Reactions (MCRs) Incorporating this compound

Multicomponent reactions, in which three or more reactants combine in a single synthetic operation to form a new product containing the structural elements of all the starting materials, represent a highly efficient strategy for the construction of complex molecular architectures. This compound is a well-suited substrate for such transformations, with the aldehyde group serving as a key electrophilic component.

The Mannich reaction is a classic three-component condensation that involves an aminoalkylation of an acidic proton located on a carbon atom. In the context of this compound, the aldehyde reacts with a primary or secondary amine to form an in-situ generated iminium ion. This electrophilic species is then intercepted by a nucleophile, typically an enolizable ketone or another electron-rich species.

While specific studies detailing the use of this compound in Mannich-type reactions are not extensively reported in the literature, the general reactivity of aldehydes in this transformation is well-established. A hypothetical Mannich reaction involving this compound, a secondary amine like morpholine, and a ketone such as acetophenone (B1666503) would be expected to yield a β-amino carbonyl compound. The reaction is typically catalyzed by either acid or base.

Table 1: Hypothetical Mannich-Type Reaction with this compound

AmineKetoneProductCatalyst
MorpholineAcetophenone3-Morpholino-1-phenyl-3-(1-benzylindolin-5-yl)propan-1-oneAcid or Base
PiperidineCyclohexanone2-(Piperidin-1-yl(1-benzylindolin-5-yl)methyl)cyclohexan-1-oneAcid or Base

The Petasis Borono–Mannich (PBM) reaction is a powerful multicomponent transformation that combines an amine, a carbonyl compound, and an organoboronic acid to generate substituted amines. osaka-u.ac.jporganic-chemistry.org This reaction is noted for its operational simplicity and broad substrate scope. osaka-u.ac.jpwikipedia.org In a typical PBM reaction, this compound would condense with a primary or secondary amine to form an iminium ion intermediate. The subsequent nucleophilic addition of the organic group from the boronic acid to the iminium ion yields the final product. organic-chemistry.org

A key advantage of the Petasis reaction is its ability to be performed under relatively mild and often catalyst-free conditions. researchgate.net Furthermore, the use of chiral amines or catalysts can induce stereoselectivity, making it a valuable tool for the synthesis of enantiomerically enriched amino compounds. researchgate.netnih.gov While specific examples utilizing this compound are not prevalent in the surveyed literature, its aldehyde functionality makes it a prime candidate for this transformation. The reaction would provide a direct route to a variety of α-substituted-5-(1-benzylindolinyl)amines.

Table 2: Plausible Petasis Borono–Mannich Reactions of this compound

AmineBoronic AcidProductDiastereoselectivity
(R)-α-MethylbenzylaminePhenylboronic acid(R)-N-((1-Benzylindolin-5-yl)(phenyl)methyl)-1-phenylethanaminePotentially high
L-Proline methyl esterVinylboronic acidMethyl (S)-1-((1-benzylindoline-5-yl)(vinyl)methyl)pyrrolidine-2-carboxylatePotentially high

Catalytic Reactions Utilizing this compound

The structural framework of this compound offers multiple sites for catalytic functionalization, enabling the synthesis of a diverse array of complex molecules.

Dearomative cycloaddition reactions are powerful transformations that convert flat, aromatic compounds into three-dimensional, sp³-rich architectures. nih.gov Visible-light-induced photocatalysis has emerged as a mild and efficient method to facilitate such reactions. nih.gov In the context of indole derivatives, dearomative cycloadditions can proceed through various pathways, including [4+2] and [2+2] cycloadditions. nih.govnih.govnih.gov

While direct examples of dearomative cycloadditions with this compound are not explicitly detailed in the literature, the indoline core is susceptible to such transformations. For instance, a tethered alkene on a derivative of this compound could undergo an intramolecular dearomative cycloaddition upon visible light irradiation in the presence of a suitable photosensitizer. This would lead to the formation of complex, polycyclic indolines. The specific outcome of the reaction would depend on the nature of the tether and the reaction conditions.

Table 3: Hypothetical Intramolecular Dearomative Cycloaddition of a this compound Derivative

Tethered AlkeneCycloaddition ModeProductPhotosensitizer
O-Allyl ether at C4[4+2]Fused polycyclic indolineIridium or Ruthenium complex
N-Acryloyl group[2+2]Spirocyclic β-lactam indolineOrganic dye

Palladium-catalyzed C-H activation has become a cornerstone of modern organic synthesis, allowing for the direct functionalization of otherwise inert C-H bonds. The indoline scaffold of this compound possesses several C-H bonds that can be targeted for functionalization. For instance, palladium-catalyzed C-H arylation could be employed to introduce aryl groups at specific positions on the indoline ring. osaka-u.ac.jp

The regioselectivity of such reactions is often controlled by the use of a directing group. In the case of this compound, the aldehyde group itself or a derivative thereof could potentially direct the palladium catalyst to an ortho C-H bond. Alternatively, C-H activation at the benzylic position of the N-benzyl group could also be envisioned. Successful C-H activation would lead to the formation of a palladacycle intermediate, which could then react with a variety of coupling partners, such as aryl halides, to form new carbon-carbon bonds. nih.gov

Table 4: Potential Palladium-Catalyzed C-H Arylation of this compound

C-H Bond TargetedCoupling PartnerPotential ProductPalladium Catalyst/Ligand
C4-H of indoline4-Iodoanisole4-(4-Methoxyphenyl)-1-benzylindoline-5-carbaldehydePd(OAc)₂ / PCy₃
C7-H of indolineBromobenzene7-Phenyl-1-benzylindoline-5-carbaldehydePd(OAc)₂ / XPhos

Silver catalysis has gained prominence for its ability to promote a variety of organic transformations, including C-H functionalization. Silver catalysts can activate C-H bonds through various mechanisms, often involving radical pathways or the formation of silver acetylides.

In the case of this compound, a silver-catalyzed C-H functionalization could potentially target the C-H bonds of the indoline ring or the benzylic position. For example, a silver-catalyzed alkynylation could introduce an alkyne moiety onto the indoline scaffold. This would typically involve the reaction of the indoline with a terminal alkyne in the presence of a silver salt and an oxidant. While specific literature on the silver-catalyzed functionalization of this compound is scarce, the general reactivity of related N-heterocycles suggests its feasibility.

Table 5: Speculative Silver-Catalyzed C-H Alkynylation of this compound

C-H Bond TargetedAlkynePotential ProductSilver Catalyst/Oxidant
C4-H of indolinePhenylacetylene4-(Phenylethynyl)-1-benzylindoline-5-carbaldehydeAg₂CO₃ / Persulfate
C7-H of indolineEthynyltrimethylsilane7-((Trimethylsilyl)ethynyl)-1-benzylindoline-5-carbaldehydeAgNO₃ / Persulfate

Organocatalytic Asymmetric Transformations

A comprehensive review of scientific literature reveals a notable absence of published studies specifically detailing the organocatalytic asymmetric transformations of This compound . Organocatalysis has emerged as a powerful tool in modern organic synthesis, enabling the construction of chiral molecules with high enantioselectivity without the need for metal catalysts. nih.govyoutube.com Typically, the aldehyde functional group is a prime target for a variety of organocatalytic activations. For instance, secondary amine catalysts like proline can form nucleophilic enamines, while diarylprolinol silyl (B83357) ethers can generate electrophilic iminium ions, facilitating a wide range of asymmetric reactions such as aldol, Mannich, and Michael additions. organic-chemistry.orgyoutube.com

The field of asymmetric organocatalysis has seen extensive development in the functionalization of indole-containing molecules. nih.gov Strategies have been developed for the asymmetric functionalization of various indole derivatives, including indole-2-carbaldehydes , 2-indolylmethanols , and direct C-H functionalization or dearomatization of the indole core. oaepublish.comnih.govresearchgate.net These reactions often employ chiral Brønsted acids, primary amines, or bifunctional catalysts to achieve high levels of stereocontrol. oaepublish.comnih.gov

However, despite the broad utility of organocatalysis in reactions of both aldehydes and indole derivatives, specific applications to This compound are not documented in the reviewed literature. The unique electronic and steric properties conferred by the N-benzyl group and the indoline scaffold may influence its reactivity in such transformations. The development of organocatalytic asymmetric reactions involving this substrate remains an open area for future research, which could provide novel pathways to complex, enantioenriched indoline-containing structures.

Development and Characterization of 1 Benzylindoline 5 Carbaldehyde Derivatives

Systematic Structural Diversification Strategies

The chemical reactivity of 1-benzylindoline-5-carbaldehyde is primarily centered around its aldehyde functional group and the aromatic nature of the indoline (B122111) ring system. These features allow for a wide range of structural modifications.

Key diversification strategies include:

Condensation Reactions: The aldehyde group is highly susceptible to condensation reactions with primary amines and other nucleophiles. smolecule.com A facile and efficient method involves the condensation with various aromatic and heterocyclic primary amines to synthesize a diverse series of heterocyclic Schiff bases (imines). dntb.gov.ua This approach is fundamental for introducing a wide array of new substituents and building blocks onto the core structure.

Oxidation and Reduction: The aldehyde functionality can be readily transformed. Oxidation, using agents like potassium permanganate (B83412) or chromium trioxide, converts the aldehyde to a carboxylic acid group. Conversely, reduction with reagents such as sodium borohydride (B1222165) or lithium aluminum hydride yields the corresponding primary alcohol. smolecule.com These transformations provide access to new classes of derivatives with altered chemical properties and potential for further functionalization.

Multicomponent Reactions (MCRs): The compound is a versatile intermediate in MCRs, which allow for the efficient construction of complex molecules in a single step. For instance, indole (B1671886) aldehydes can participate in reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction to produce fused heterocyclic systems such as imidazo[1,2-a]pyrazines. This strategy is highly valued for its atom economy and ability to rapidly generate libraries of diverse compounds.

Cyclization Reactions: The inherent structure of the indoline allows for cyclization reactions that can lead to the formation of more intricate polycyclic compounds. smolecule.com These reactions can be designed to build additional rings onto the indoline core, significantly increasing molecular complexity.

The following table summarizes common diversification reactions for this compound.

Reaction TypeReagents/ConditionsProduct TypeReference
CondensationAromatic/heterocyclic primary aminesSchiff Bases (Imines) smolecule.comdntb.gov.ua
OxidationPotassium permanganate, Chromium trioxideCarboxylic Acids
ReductionSodium borohydride, Lithium aluminum hydrideAlcohols smolecule.com
Electrophilic SubstitutionHalogenating agents, Friedel-Crafts acylation conditionsSubstituted Indolines

Influence of Substituents on the Benzyl (B1604629) and Indoline Moieties

The introduction of various substituents onto the N-benzyl group or the indoline ring system can profoundly influence the molecule's properties and biological activity.

Influence of N-Benzyl Group: The N-benzyl group is not merely a protecting group but an active component that can influence the molecule's binding affinity to biological targets. In a study on derivatives designed as ligands for α-synuclein fibrils, the substitution of the indoline nitrogen with an N-benzyl group resulted in a marked increase in binding affinity compared to unsubstituted analogues. nih.gov This highlights the role of the benzyl group in establishing critical interactions within receptor binding sites.

Influence of Substituents on Appended Rings: Further functionalization of moieties added to the indoline core demonstrates the subtle effects of electronic properties. In a series of 3-(benzylidene)indolin-2-one derivatives, the introduction of a para-nitro group—a strong electron-withdrawing group—into the benzylidene ring was instrumental. nih.gov This substitution not only altered the electronic nature of the molecule but also facilitated the chromatographic separation of Z,E and E,E isomers, leading to the identification of the more biologically active configuration. nih.gov General studies on substituted benzyl groups have also shown that both electron-donating and electron-withdrawing substituents can affect reaction rates and the stability of intermediates. researchgate.net

The table below details specific examples of substituent effects.

MoietySubstituentObserved EffectReference
Indoline NitrogenN-Benzyl groupIncreased binding affinity to α-synuclein fibrils nih.gov
Benzylidene Ringpara-Nitro groupEnhanced biological activity and enabled isomer separation nih.gov

Synthesis of Complex Heterocyclic and Polycyclic Derivatives

This compound is a key precursor for the synthesis of advanced heterocyclic and polycyclic systems. Its aldehyde group provides a reactive handle for constructing new ring structures.

One major pathway involves using the aldehyde as an electrophile in condensation and cyclization cascades. For example, N-substituted indole-3-carboxaldehydes can react with 3-amino-5-pyrazolone, and subsequently with other components like arylidene malononitriles, to create complex fused pyrano(2,3-c)pyrazole systems. dntb.gov.ua

Another strategy involves the synthesis of 1-benzyl-5-bromoindolin-2-one derivatives, which can then be elaborated into more complex structures. Although starting from a related isatin, the principle demonstrates how the N-benzyl indoline core can be built upon. In one study, a 1-benzyl-5-bromoindolin-2-one scaffold was connected through a hydrazone linker to a 4-arylthiazole moiety. nih.gov This was achieved by reacting a key intermediate with 2-bromo-1-arylethanones to construct the thiazole (B1198619) ring directly onto the indolin-2-one core. nih.gov Such multi-step syntheses yield highly complex, multi-ring systems with potential applications in drug discovery. nih.gov

The following table presents examples of complex derivatives synthesized from indole aldehyde precursors.

Precursor TypeKey ReagentsResulting Heterocyclic SystemReference
N-substituted indole-3-carboxaldehydes3-amino-5-pyrazolone, arylidene malononitrilesPyrano(2,3-c)pyrazole derivatives dntb.gov.ua
1-benzyl-5-bromoindolin-2-one intermediate2-bromo-1-arylethanones4-arylthiazole-hydrazono-indolin-2-ones nih.gov

Mechanistic and Theoretical Investigations of 1 Benzylindoline 5 Carbaldehyde and Its Transformations

Elucidation of Reaction Mechanisms and Kinetics

The transformations of 1-benzylindoline-5-carbaldehyde are primarily centered around the reactivity of its aldehyde functional group and the indoline (B122111) ring. General reactions include oxidation of the aldehyde, reduction to an alcohol, and electrophilic substitution on the aromatic portion of the indoline ring.

The identification of reaction intermediates is crucial for understanding the stepwise pathway of a transformation. For the primary reactions of this compound, the key intermediates are hypothesized based on well-known organic reaction mechanisms.

Reduction: In the reduction of the aldehyde group using a hydride reagent like sodium borohydride (B1222165) (NaBH₄), the key intermediate is a tetrahedral alkoxide. The hydride ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by protonation (typically from the solvent, such as ethanol (B145695) or water) to yield the final alcohol product, 1-benzylindoline-5-methanol.

Oxidation: During the oxidation of the aldehyde to a carboxylic acid with an agent like potassium permanganate (B83412) (KMnO₄), the reaction proceeds through a hydrated aldehyde intermediate (a geminal diol). This intermediate is then further oxidized. The specific intermediates can vary based on the oxidant and reaction conditions.

Electrophilic Aromatic Substitution: For reactions on the benzene (B151609) ring of the indoline moiety, the key intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex. The position of substitution is directed by the activating, ortho-, para-directing nature of the indoline nitrogen, though this is tempered by the deactivating effect of the aldehyde group.

The following table outlines the plausible key intermediates for common transformations.

Reaction TypeReagent ExamplePlausible Key IntermediateSubsequent Steps
Aldehyde Reduction Sodium Borohydride (NaBH₄)Tetrahedral AlkoxideProtonation of the alkoxide
Aldehyde Oxidation Potassium Permanganate (KMnO₄)Hydrated Aldehyde (Gem-diol)Further oxidation to carboxylic acid
Electrophilic Substitution Nitrating Mixture (HNO₃/H₂SO₄)Arenium Ion (Sigma Complex)Deprotonation to restore aromaticity

Detailed transition state analysis for reactions involving this compound is not available in the current literature. Such analyses are typically performed using computational methods to calculate the energy of the transition state structure, which represents the highest energy point along the reaction coordinate.

For a typical hydride reduction of the aldehyde, the transition state would involve the partial formation of the new carbon-hydride bond and the partial breaking of the carbonyl π-bond. Computational tools can be employed to model these transition states. researchgate.net For instance, in related systems, DFT calculations are used to locate the transition state geometry and calculate its energy barrier, which is crucial for determining the reaction's feasibility and rate. researchgate.net The search for a transition state involves identifying a molecular geometry that has zero nuclear gradients and exactly one imaginary frequency in its vibrational analysis, corresponding to the motion along the reaction coordinate. scm.com

Computational Chemistry Approaches

Computational chemistry provides powerful tools for predicting and understanding the behavior of molecules like this compound. mdpi.com These methods can offer insights into reactivity, selectivity, and molecular geometry where experimental data is scarce.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and reactivity of organic molecules. While specific DFT studies on this compound are not prominent, research on related indole (B1671886) derivatives provides a blueprint for how its properties could be investigated.

DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can be used to determine key electronic properties that govern reactivity. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The HOMO energy indicates the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is likely distributed over the electron-rich indoline ring system, while the LUMO would be centered on the electron-withdrawing aldehyde group, indicating its susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on a molecule. For this compound, the MEP would show a region of negative potential (red/yellow) around the carbonyl oxygen, indicating a site for electrophilic attack, and regions of positive potential (blue) near the acidic protons.

Reactivity Indices: DFT can be used to calculate global reactivity descriptors such as chemical potential (μ), hardness (η), and electrophilicity index (ω). These indices help in quantitatively comparing the reactivity of different sites within the molecule or comparing the molecule to other reactants.

The table below summarizes the typical focus of DFT studies on analogous heterocyclic compounds.

DFT CalculationPurpose for this compoundRelevant Findings in Analogous Systems
FMO Analysis Predict sites for nucleophilic and electrophilic attack.In substituted indoles, HOMO is often on the indole ring, LUMO on electron-withdrawing groups. mdpi.comnih.gov
MEP Mapping Visualize charge distribution and reactive sites.Clearly identifies the electrophilic nature of the carbonyl carbon and the nucleophilic nature of the carbonyl oxygen.
Transition State Search Determine activation energies and reaction pathways.Used to rationalize reaction outcomes, such as the stepwise vs. concerted nature of cycloadditions in indoles. acs.org

Molecular modeling encompasses a range of computational techniques used to study the three-dimensional structure and dynamics of molecules.

Intermolecular Interactions: Molecular modeling is also instrumental in studying how this compound might interact with other molecules, such as in a solvent or at the active site of an enzyme. Studies on related N-benzyl indoline structures have used molecular dynamics (MD) simulations to explore binding modes. mdpi.comnih.gov These simulations model the movement of atoms over time, providing insights into:

Hydrogen Bonding: The carbonyl oxygen is a potential hydrogen bond acceptor.

π-π Stacking: The two aromatic rings (indoline and benzyl) can engage in π-π stacking interactions with other aromatic systems.

Such modeling is critical in fields like drug design, where understanding the precise interactions between a small molecule and a protein target is essential. researchgate.net

Exploration of 1 Benzylindoline 5 Carbaldehyde and Its Derivatives in Applied Chemical Research

Role as a Precursor in Advanced Organic Synthesis

The utility of 1-benzylindoline-5-carbaldehyde as a starting material is a cornerstone of its importance in organic chemistry. Its aldehyde functional group serves as a reactive handle for a variety of chemical transformations, while the indoline (B122111) scaffold provides a foundation for building intricate molecular architectures.

Synthesis of Diverse Heterocyclic Scaffolds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense interest due to their prevalence in natural products and pharmaceuticals. jmchemsci.com this compound is a valuable precursor for the synthesis of a wide array of these scaffolds. The aldehyde group can readily undergo condensation reactions with various nucleophiles, such as amines and active methylene (B1212753) compounds, to construct new rings fused to the indoline core. smolecule.com This approach allows for the efficient assembly of complex, polycyclic heterocyclic systems. smolecule.com For instance, derivatives of this compound can be used in multicomponent reactions, a powerful strategy in which three or more reactants combine in a single step to form a complex product, thereby streamlining the synthetic process. smolecule.com

Building Block for Pharmaceutically Relevant Compounds

The indoline nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The benzyl (B1604629) group in this compound can also be modified to influence the properties of the final molecules. nih.gov The aldehyde functionality allows for its incorporation into larger, more complex structures with potential pharmaceutical applications. beilstein-journals.org For example, it can be oxidized to a carboxylic acid or reduced to an alcohol, providing further points for diversification. smolecule.com These transformations enable the synthesis of libraries of compounds for screening against various biological targets. Research has shown that indole (B1671886) derivatives, a class of compounds to which this compound is closely related, exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. smolecule.com

Investigations in Medicinal Chemistry Research

The structural motifs present in this compound have prompted extensive investigation into its potential as a lead compound in drug discovery.

Studies on Biological Target Interactions and Binding Affinities

The indole nucleus is known to interact with a variety of biological macromolecules. The specific structure of this compound and its derivatives allows for potential binding to various receptors and enzymes. For example, derivatives of the related 1-benzyl-5-bromoindolin-2-one scaffold have been synthesized and evaluated for their anticancer activity, with some compounds showing inhibitory activity against VEGFR-2, a key protein involved in angiogenesis. mdpi.com The aldehyde group can form covalent bonds with nucleophilic residues in protein binding sites, while the aromatic rings can participate in non-covalent interactions such as π-π stacking and hydrophobic interactions, contributing to binding affinity and selectivity.

Development of Agonists and Antagonists for Specific Receptors (e.g., GPR17)

G protein-coupled receptors (GPCRs) are a large family of cell surface receptors that are important drug targets. nih.gov The G protein-coupled receptor 17 (GPR17), in particular, has been identified as a promising target for various diseases, including inflammatory conditions and metabolic disorders. nih.govnih.gov While direct studies on this compound as a GPR17 modulator are not extensively reported, the broader class of indole-containing molecules has been explored for their ability to interact with GPCRs. Researchers have identified novel GPR17 antagonists through high-throughput screening, demonstrating that small molecules can selectively modulate the activity of this receptor. nih.govresearchgate.netbiorxiv.org The development of selective antagonists for GPR17 is an active area of research, with the potential to lead to new therapeutic strategies for conditions like diabetes, obesity, and multiple sclerosis. nih.govnih.gov

Research into Novel Therapeutic Agent Precursors

The versatility of this compound as a synthetic intermediate makes it a valuable tool in the quest for new therapeutic agents. Its derivatives have been investigated for a range of potential applications. For instance, compounds with similar structural features have shown antimicrobial activity against various pathogens. smolecule.com Furthermore, the indoline scaffold is a key component of molecules with demonstrated anticancer properties, with research indicating anti-proliferative effects against cancer cell lines. smolecule.com The ability to readily synthesize a variety of derivatives from this compound allows medicinal chemists to systematically explore structure-activity relationships and optimize compounds for improved potency and selectivity.

Below is an interactive data table summarizing the key research findings related to this compound and its derivatives.

Research AreaKey FindingsRelevant Compounds
Advanced Organic Synthesis Serves as a versatile precursor for diverse heterocyclic scaffolds through reactions like condensation and multicomponent reactions. smolecule.comThis compound
Medicinal Chemistry Derivatives exhibit potential as anticancer agents by inhibiting targets like VEGFR-2. mdpi.com1-Benzyl-5-bromoindolin-2-one derivatives
Medicinal Chemistry Related indole structures show broad biological activities including antimicrobial and anti-inflammatory properties. smolecule.comIndole derivatives
Receptor Modulation Small molecules have been identified as selective antagonists for the GPR17 receptor, a promising therapeutic target. nih.govresearchgate.netbiorxiv.orgNovel GPR17 antagonists

Applications in Materials Science Research

The unique structural characteristics of this compound, which include an electron-rich indoline core, a stabilizing benzyl group, and a reactive carbaldehyde functional group, position it and its derivatives as promising candidates for investigation in materials science. The inherent electronic properties of the indoline moiety, in particular, have drawn attention for applications in organic electronics.

Exploration for Electronic Properties

The indoline scaffold is a key component in various organic materials being explored for their electronic properties. Research has shown that the incorporation of an indoline unit can significantly influence the molecular stacking and optoelectronic characteristics of a material. For instance, the replacement of a diphenylamine (B1679370) group with an indoline unit in a small molecule hole-transporting material (HTM) resulted in a desirable edge-on molecular orientation, which is a powerful approach for creating efficient perovskite solar cells. researchgate.net

The potential for indoline derivatives to function as components in electronic devices stems from their electron-donating nature, which facilitates the transport of positive charge carriers (holes). This property is crucial for the efficient operation of devices like organic light-emitting diodes (OLEDs) and perovskite solar cells. researchgate.netresearchgate.net The aldehyde group on this compound offers a convenient point for chemical modification, allowing for the synthesis of a diverse range of derivatives with tailored electronic properties. Through reactions such as condensation or Knoevenagel condensation, the aldehyde can be used to extend the π-conjugation of the molecule, a common strategy for tuning the HOMO/LUMO energy levels and, consequently, the material's electronic and optical properties.

While direct experimental data on the electronic properties of this compound itself is not extensively documented in publicly available research, the foundational indoline structure is a well-established building block in the design of new electronic materials. nih.gov The benzyl group at the N1 position can also play a role in influencing the solubility and film-forming properties of any derived materials, which are critical factors for their incorporation into electronic devices.

Development of Organic Electronic Materials

The development of novel organic electronic materials is a rapidly advancing field, and indoline derivatives have emerged as a promising class of compounds. They have been successfully utilized in the creation of highly efficient organic dyes for dye-sensitized solar cells and as hole-transporting materials in perovskite solar cells. researchgate.netnih.gov

For example, indoline-based dopant-free hole-transporting materials have demonstrated comparable performance to the more common spiro-OMeTAD in perovskite solar cells. researchgate.net The ability of the indoline structure to promote favorable molecular arrangements and facilitate efficient hole extraction from the perovskite layer contributes to the high power conversion efficiencies observed in these devices. researchgate.netresearchgate.net

Derivatives of this compound could be envisioned as key components in the synthesis of new organic electronic materials. The aldehyde functionality allows for the straightforward introduction of various electron-accepting or electron-donating groups, leading to the creation of "push-pull" architectures. These structures are known to exhibit interesting photophysical properties, such as intramolecular charge transfer, which are highly desirable for applications in nonlinear optics and as emitters in OLEDs.

The table below summarizes the performance of some indoline-based hole-transporting materials in perovskite solar cells, illustrating the potential of this class of compounds.

Hole Transporting MaterialPower Conversion Efficiency (PCE)Reference
BDT-p-IDN23.28% researchgate.net
IDIDF19% researchgate.net

Table 1: Performance of Indoline-Based Hole Transporting Materials

This interactive table showcases the efficiency of different indoline-based materials in solar cell applications.

Furthermore, the development of indoline-based materials extends to organic light-emitting diodes. While specific research on this compound in this area is limited, the broader class of indole and its derivatives have been investigated for their potential in OLEDs. The ability to functionalize the indoline core allows for the fine-tuning of emission colors and the improvement of device efficiency and stability.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Benzylindoline-5-carbaldehyde with high purity?

  • Methodological Answer : Synthesis typically involves condensation of indoline-5-carbaldehyde with benzyl halides under basic conditions. Key steps include:

  • Reaction Optimization : Use anhydrous solvents (e.g., DMF or THF) and inert atmosphere to prevent oxidation of the aldehyde group.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
  • Purity Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : A combination of techniques ensures structural confirmation:

  • NMR Spectroscopy : ¹H/¹³C NMR to identify benzyl and indoline proton environments (e.g., aldehyde proton at ~10 ppm in ¹H NMR).
  • IR Spectroscopy : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-H stretches.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • Elemental Analysis : Validate empirical formula (C₁₆H₁₅NO) .

Advanced Research Questions

Q. How can researchers resolve conflicting spectroscopic data when characterizing derivatives of this compound?

  • Methodological Answer : Contradictions (e.g., unexpected NMR shifts or IR bands) require:

  • Cross-Validation : Compare with X-ray crystallography (using SHELXL for structure refinement) to resolve ambiguities in bond lengths/angles .
  • Computational Modeling : DFT calculations (e.g., Gaussian or ORCA) to predict NMR/IR spectra and compare with experimental data.
  • Replicate Experiments : Reproduce synthesis under controlled conditions to rule out impurities or side reactions .

Q. What strategies can be employed to design experiments investigating the reactivity of the aldehyde group in this compound under varying conditions?

  • Methodological Answer :

  • Variable Screening : Test reactivity in polar protic (e.g., H₂O), polar aprotic (e.g., DMSO), and nonpolar solvents.
  • Kinetic Studies : Use UV-Vis spectroscopy or stopped-flow techniques to monitor aldehyde oxidation or nucleophilic addition rates.
  • Temperature/PH Dependence : Evaluate activation energy (Arrhenius plots) and pH-sensitive reactivity (buffered solutions).
  • Control Experiments : Include inert analogs (e.g., methyl ester) to isolate aldehyde-specific effects .

Q. How should one approach the computational modeling of this compound's electronic properties to predict its reactivity in novel reactions?

  • Methodological Answer :

  • Quantum Chemical Methods : Perform DFT (B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior.
  • Validation : Compare predicted reactivities (e.g., aldol condensation yields) with experimental results .

Data Analysis and Experimental Design

Q. How can researchers design a study to explore this compound's role as a biochemical probe?

  • Methodological Answer :

  • Target Identification : Use molecular docking (AutoDock Vina) to screen against protein databases (e.g., PDB) for potential binding partners.
  • In Vitro Assays : Perform fluorescence polarization or SPR to measure binding affinity (Kd).
  • Cellular Studies : Treat cell lines with the compound and use LC-MS/MS to track metabolite formation or protein adducts.
  • Ethical Compliance : Adhere to institutional guidelines for handling biochemical reagents and data privacy .

Q. What are the best practices for documenting and reproducing synthetic protocols for this compound?

  • Methodological Answer :

  • Detailed Experimental Logs : Record reaction stoichiometry, solvent purity, and equipment calibration data.
  • Supplementary Files : Provide raw spectral data (NMR FID files, HPLC chromatograms) in open-access repositories.
  • Collaborative Validation : Share protocols with independent labs to confirm reproducibility .

Data Contradiction and Reliability

Q. How should researchers address discrepancies between theoretical and experimental melting points for this compound?

  • Methodological Answer :

  • Purity Reassessment : Re-crystallize the compound and re-measure melting points using differential scanning calorimetry (DSC).
  • Polymorph Screening : Explore crystal forms via X-ray powder diffraction (XRPD).
  • Literature Benchmarking : Compare with structurally similar compounds (e.g., substituted benzaldehydes) to identify trends .

Tables for Methodological Reference

Technique Application Key Parameters References
NMR SpectroscopyStructural confirmationChemical shifts, coupling constants
X-ray CrystallographyAbsolute configuration determinationR-factor, bond length/angle accuracy
DFT CalculationsReactivity predictionHOMO/LUMO energies, Fukui indices
HPLCPurity assessmentRetention time, peak area ratio

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.